Cyclosporine A
Description
Cyclosporine A (CsA) is a cyclic undecapeptide with potent immunosuppressive properties, first marketed in the mid-1980s . It inhibits calcineurin, thereby blocking T-cell activation and cytokine production. CsA revolutionized transplant medicine by significantly improving graft and patient survival rates in solid-organ transplantation . Beyond transplantation, it is used for autoimmune diseases (e.g., psoriasis, atopic dermatitis) and ocular conditions like dry eye disease (DED) . However, its narrow therapeutic window necessitates precise pharmacokinetic monitoring to avoid nephrotoxicity and hepatotoxicity .
Properties
IUPAC Name |
30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-IMVLJIQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Cyclosporin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble (NTP, 1992), Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Forms white prismatic crystals from acetone | |
CAS No. |
59865-13-3 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | cyclosporine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclosporin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclosporin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298 to 304 °F (NTP, 1992), 148-151 °C | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporine A involves the formation of a cyclic undecapeptide consisting of 11 amino acids. The key steps include the preparation of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine) and its incorporation into the peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Tolypocladium inflatum. The fermentation is carried out in large bioreactors under controlled conditions to optimize the yield of the compound. The crude product is then purified using various chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Isomerization to Isocyclosporin A (isoA)
CsA undergoes reversible isomerization via an N→O peptidyl shift, forming isoA. Key findings include:
-
Mechanism : Acid-catalyzed intramolecular rearrangement in non-aqueous solvents (e.g., THF, alcohols) .
-
Kinetics :
-
Gas-Phase Analysis : Cyclic ion mobility mass spectrometry (TWIMS) confirms isomer interconversion during ionization .
Isomerization Kinetics in Solvents
| Solvent | Dielectric Constant | Rate Constant (h⁻¹) |
|---|---|---|
| THF | 7.5 | 0.0027 |
| Ethanol | 24.3 | 0.0049 |
| Methanol | 32.7 | 0.0053 |
Metabolism by Cytochrome P450 Enzymes
CsA undergoes extensive hepatic and intestinal metabolism via CYP3A4/3A5, producing >25 metabolites :
-
Primary Pathways : Hydroxylation (M1, M9) and N-demethylation (M4N).
-
Key Metabolites :
Major Metabolic Pathways
| Enzyme | Reaction Type | Metabolite | Bioactivity |
|---|---|---|---|
| CYP3A4 | Hydroxylation | M1, M9 | Low |
| CYP3A5 | N-Demethylation | M4N | Toxic |
Reactivity with Chemical Agents
CsA’s amide functional group participates in reactions with:
| Reactant | Product | Conditions |
|---|---|---|
| Azo compounds | Toxic gases | Room temperature |
| P₂O₅ | Nitriles | Anhydrous |
Metal Complexation
CsA forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), altering its conformation and permeability:
-
Calcium Binding : Stabilizes β-sheet structure, enhancing membrane permeability .
-
Magnesium Interaction : Modulates immunosuppressive activity by affecting cyclophilin binding .
Solubility and Extraction
CsA’s lipophilicity (LogP ~3.0) dictates its solubility:
Scientific Research Applications
Transplantation
Solid Organ Transplantation
CsA is a cornerstone in preventing organ rejection in kidney, liver, and heart transplants. Clinical trials have demonstrated significant improvements in graft survival rates. For instance, a multicenter trial reported one-year graft survival rates of 72% for cadaveric renal transplants using CsA compared to lower rates with other immunosuppressants .
Table 1: Graft Survival Rates with Cyclosporine A
| Organ Type | One-Year Survival Rate (%) | Comparison Agent |
|---|---|---|
| Kidney | 72 | Azathioprine + Steroids |
| Liver | 85 | Traditional Regimens |
| Heart | 70 | Various Immunosuppressants |
Autoimmune Diseases
CsA is also indicated for several autoimmune conditions, including:
- Rheumatoid Arthritis : Used when patients do not respond adequately to methotrexate .
- Psoriasis : Effective for severe plaque psoriasis .
- Graft-versus-Host Disease (GVHD) : Prevents and treats GVHD post-transplant .
- Uveitis : Treats refractory cases of posterior uveitis and Behçet disease .
Neurological Applications
Recent studies have explored the use of CsA in neurological conditions. For example, it has been investigated for its potential neuroprotective effects in amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases. However, caution is warranted due to reported cases of neurotoxicity associated with CsA treatment, including extrapyramidal symptoms .
Case Studies
Case Study 1: Renal Transplantation
In a study involving renal transplant recipients treated with CsA, the one-year graft survival rate was reported at 94% for living-related donors and 88% for deceased donors. These findings underscore the efficacy of CsA in enhancing graft longevity .
Case Study 2: Autoimmune Response
A patient with severe rheumatoid arthritis showed significant improvement after switching to CsA from methotrexate, highlighting its role as an effective alternative therapy when first-line treatments fail .
Emerging Applications
Recent research has indicated potential applications of CsA beyond traditional uses:
- Cancer Therapy : Investigations into the cytotoxic effects of CsA on various tumor cells have shown promising results, suggesting its role in adjunct cancer therapies .
- Chronic Inflammatory Diseases : Ongoing studies are examining its effectiveness in conditions like Crohn's disease and ulcerative colitis.
Mechanism of Action
Cyclosporine A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor essential for the production of interleukin-2 and other cytokines. As a result, T-cell activation and proliferation are suppressed .
Comparison with Similar Compounds
Comparison with Similar Compounds and Formulations
Structural Analogues and Derivatives
- NIM811: A cyclophilin inhibitor derived from CsA, NIM811 exhibits 10-fold higher anti-HCV activity and 7.5-fold stronger cyclophilin binding compared to CsA, but with negligible immunosuppressive activity (Table 1). This makes it a candidate for antiviral therapy without immunosuppression risks .
- Fluorescent CsA Analogues: Synthesized for studying cyclophilin interactions, these derivatives retain immunosuppressive activity while enabling fluorescence-based research tools .
Table 1: Key Properties of CsA Derivatives
| Compound | Anti-HCV IC₅₀ (μM) | Cyclophilin Binding (vs. CsA) | Immunosuppressive Activity (vs. CsA) |
|---|---|---|---|
| Cyclosporine A | 0.45 | 1x | 1x |
| NIM811 | 0.045 | 7.5x | <0.1x |
| OL-17 (Metabolite) | N/A | N/A | Reduced activity |
Data from HCV replicon assays and cyclophilin binding studies .
Formulation Comparisons for Therapeutic Use
- Ophthalmic Formulations: A 2022 network meta-analysis compared seven commercial CsA formulations for DED. CsA 0.1% emulsion (Restasis®) showed superior efficacy in tear production improvement (Schirmer test: +4.2 mm vs. baseline) but higher ocular irritation rates (15% incidence) . Nanoparticle-loaded CsA (e.g., TyroSpheres) demonstrated enhanced corneal bioavailability (2.3x higher than emulsions) and sustained release over 24 hours .
- Nanoparticle Delivery Systems: PLGA Nanoparticles: Encapsulation efficiency of 78%, with 60% drug release at 24 hours . SqCsA Conjugate: Squalamine-based nanoparticles improved solubility (0.5 mg/mL vs. 0.012 mg/mL for pure CsA) and reduced cytotoxicity in vitro .
Table 2: Key Metrics of CsA Formulations
| Formulation | Encapsulation Efficiency (%) | Release Duration (h) | Ocular Irritation Incidence (%) |
|---|---|---|---|
| Restasis® (0.1% emulsion) | N/A | 12 | 15 |
| PLGA Nanoparticles | 78 | 24 | 5 |
| TyroSpheres | 92 | 24 | 3 |
Data from in vitro and clinical studies .
Pharmacokinetic Monitoring Methods
- Architect I 2000 (CMIA) : Exhibits 90.3% correlation with HPLC (gold standard) and reduced metabolite interference (5–10% cross-reactivity vs. 15–20% for AxSYM FPIA). This method is preferred for precision in transplant patients .
- AxSYM (FPIA) : Lower cost but prone to overestimation due to metabolite cross-reactivity, limiting its utility in patients with hepatic impairment .
Combination Therapies
- CsA + Prednisolone : In canine atopic dermatitis, concurrent use reduced pruritus by 50% within 3–4 days vs. 21 days for CsA alone. By day 21, 80% of dogs achieved "excellent" response with combination therapy .
- CsA + Nanocarriers: Co-delivery with squalamine enhanced solubility and reduced nephrotoxicity in preclinical models .
Key Research Findings and Clinical Implications
- Safety : Metabolites like AM19 (identified in liver transplant patients) correlate with nephrotoxicity, emphasizing the need for metabolite-specific assays .
- Innovative Delivery: Nanoparticle formulations address CsA’s hydrophobicity (logP = 8.2) and poor solubility (0.012 mg/mL), enabling sustained release and reduced side effects .
Biological Activity
Cyclosporine A (CsA) is a potent immunosuppressive agent that has been widely used in clinical settings, particularly in organ transplantation and autoimmune diseases. This article delves into the biological activity of CsA, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Immunosuppressive Effects
CsA primarily exerts its effects by inhibiting T-cell activation. It does this by binding to cyclophilin, which then inhibits calcineurin, a phosphatase enzyme essential for the activation of nuclear factor of activated T-cells (NFAT). This inhibition prevents the transcription of interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation. As a result, CsA effectively suppresses the immune response, making it invaluable in preventing graft rejection in transplant patients .
Modulation of Immune Responses
Interestingly, CsA also exhibits immunomodulatory properties at low doses, which can lead to enhanced immune responses under certain conditions. Low-dose CsA has been shown to stimulate pro-inflammatory cytokines such as IL-12 and TNF-α, indicating a complex role in immune regulation .
Therapeutic Applications
-
Organ Transplantation
CsA is a cornerstone in the immunosuppressive regimens for kidney and other organ transplants. Studies have demonstrated significant improvements in graft survival rates compared to traditional therapies like azathioprine . For instance, a European multicenter trial reported one-year graft survival rates of 72% for CsA-treated patients . -
Autoimmune Diseases
The drug has been utilized in treating various autoimmune conditions such as aplastic anemia and chronic urticaria. A randomized trial indicated that CsA effectively reduced symptoms in chronic urticaria patients, with a significant mean reduction in urticaria activity scores compared to placebo . -
DRESS Syndrome
Recent studies suggest that CsA may be beneficial in managing Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome. In clinical comparisons, CsA showed improved outcomes over corticosteroids, including reduced disease progression and shorter hospital stays .
Case Studies
Case Study 1: Aplastic Anemia Complications
Two cases were documented where patients with aplastic anemia developed intracranial thrombotic events while on CsA therapy. These cases highlight potential serious side effects associated with CsA use, emphasizing the need for careful monitoring .
Case Study 2: Chronic Urticaria Response
In a clinical trial involving 29 patients with chronic urticaria, those treated with CsA showed a statistically significant improvement in symptoms compared to controls. Eight out of 19 patients on active treatment responded positively within four weeks .
Table 1: Summary of Clinical Studies on this compound
Q & A
Q. What experimental design considerations are critical for therapeutic drug monitoring (TDM) of cyclosporine A in transplant patients?
TDM for CsA requires strict adherence to pharmacokinetic parameters, including trough level measurements and time-dependent sampling post-dose. Studies should account for inter-individual variability due to factors like age, liver function, and drug-drug interactions. For example, a retrospective analysis of 9,389 TDM cases found only 30.8% of initial concentrations fell within the therapeutic window, emphasizing the need for adaptive dosing protocols . Methodological rigor includes standardized blood collection times, validated immunoassays or LC-MS/MS for quantification, and multivariate regression to adjust for covariates (e.g., hematocrit, albumin) .
Q. How can researchers mitigate confounding variables in studies evaluating CsA-drug interactions?
Drug interaction studies should employ controlled crossover designs or population pharmacokinetic (popPK) models to isolate CsA’s metabolic pathways (e.g., CYP3A4/P-glycoprotein). For example, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases CsA bioavailability by 2–3 fold, necessitating dose adjustments. Researchers must document concomitant medications, hepatic/renal function, and genetic polymorphisms (e.g., CYP3A5*3) in study protocols to reduce bias .
Q. What analytical methods are recommended for distinguishing this compound from its isomers (e.g., isocyclosporin A)?
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) achieves baseline separation of CsA isomers. Key parameters include a C18 column, gradient elution with acetonitrile/water (0.1% formic acid), and monitoring of m/z 1218–1222 for fragmentation patterns. Validation should include specificity, linearity (1–1000 ng/mL), and inter-day precision (<15% CV) .
Advanced Research Questions
Q. How can contradictory findings in CsA’s immunomodulatory effects be resolved?
Discrepancies in CsA’s role in cytokine modulation (e.g., TGF-β vs. IL-2 suppression) may stem from experimental context (e.g., in vitro vs. in vivo models). A 2020 study on acute lymphoblastic leukemia cells found that cytokine-driven gene expression overshadowed CsA’s effects, highlighting the need for dual RNA-seq/cytokine profiling in experimental designs . Researchers should employ factorial designs to isolate CsA’s impact from confounding variables like donor cell heterogeneity or baseline inflammation .
Q. What methodologies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for CsA in autoimmune diseases?
Non-linear mixed-effects modeling (NONMEM) with Bayesian estimation is preferred for sparse TDM data. Parameters include volume of distribution (Vd: 3–5 L/kg), clearance (CL: 0.3–0.7 L/h/kg), and Hill coefficients for concentration-effect relationships (e.g., IL-2 inhibition EC50: 50–100 ng/mL). Validation requires bootstrapping and visual predictive checks to ensure model robustness .
Q. How should researchers address ethical and logistical challenges in longitudinal CsA studies involving human subjects?
Protocols must include IRB-approved informed consent, stratified randomization (e.g., by age, organ type), and data safety monitoring boards. For multi-center trials, harmonize TDM protocols and electronic data capture (EDC) systems to minimize inter-site variability. Evidence from a 2014–2017 cohort study (n=1,719) demonstrated the feasibility of centralized data repositories for auditing and meta-analyses .
Methodological Frameworks
Key Data from Evidence
- Therapeutic Window Adherence : Only 30.8% of initial TDM concentrations met target ranges, underscoring the need for adaptive dosing .
- Drug Interaction Magnitude : Co-administration with CYP3A4 inhibitors increases CsA exposure by 200–300% .
- Analytical Specificity : HPLC-ESI-MS achieves >99% specificity for CsA isomer separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
